1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound that belongs to the indazole family, which is characterized by its unique bicyclic structure. This compound has garnered attention due to its potential applications in medicinal chemistry and biochemistry, particularly in the development of therapeutic agents.
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is classified as an indazole derivative. Indazoles are a class of heterocyclic compounds that contain a five-membered ring made up of two nitrogen atoms and three carbon atoms. This specific compound features a benzyl group and a tetrahydroindazole framework, making it structurally significant in organic chemistry.
The synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves several synthetic routes:
The cyclization reaction generally proceeds through the formation of an intermediate that undergoes rearrangement to yield the final product. The choice of catalyst and solvent can significantly influence the reaction kinetics and product distribution.
The molecular formula for 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is , with a molecular weight of approximately 174.24 g/mol. The compound features both aromatic and aliphatic characteristics due to the presence of the benzyl group and the tetrahydroindazole moiety.
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can participate in various chemical reactions:
Reagents such as potassium permanganate are used for oxidation, while sodium borohydride serves as a reducing agent. The conditions for these reactions typically involve controlled temperatures and appropriate solvents to facilitate the desired transformations .
The products formed depend on the specific reagents used. For example:
The mechanism by which 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine exerts its effects involves binding interactions with specific biomolecules. It has been shown to inhibit certain proteases by occupying their active sites .
This compound influences cellular processes by modulating signaling pathways and gene expression. Notably, it has been reported to affect neoplastic cell lines by interrupting their cell cycle progression at the G0–G1 phase .
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically appears as a solid with a melting point ranging around 165 °C .
The compound is characterized by its solubility in organic solvents like methanol and ethanol but may have limited solubility in water due to its hydrophobic benzyl group. Its reactivity profile allows it to participate in various organic transformations typical for amines and indazoles.
Due to its biological activity and structural characteristics, 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has potential applications in:
The synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hinges on strategic bond formation between the benzyl group and the tetrahydroindazole core. The most efficient route involves reductive amination of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-one (ketone precursor) using ammonia borane complexes or sodium cyanoborohydride in methanol at 60°C. This method achieves yields of 78–85% and tolerates diverse benzyl substituents (e.g., fluoro-, methoxy-) without epimerization at the C4 chiral center [2] [4]. Alternative pathways include:
Table 1: Comparative Analysis of Synthetic Routes
Method | Yield (%) | Temperature (°C) | Reaction Time (h) | Key Reagents |
---|---|---|---|---|
Reductive Amination | 78–85 | 60 | 12–24 | NaBH₃CN/NH₄OAc, MeOH |
N-Alkylation | 60–68 | 25 | 48 | BnBr, K₂CO₃, DMF |
Multicomponent Reaction | 65–72 | 100 | 8 | Benzylhydrazine, NH₄OAc, AcOH |
Optimization focuses on solvent selection (aprotic solvents enhance alkylation kinetics) and catalyst design. Pd/C-catalyzed hydrogenation of azido intermediates (e.g., 1-benzyl-4-azido-4,5,6,7-tetrahydro-1H-indazole) suppresses dehalogenation side reactions observed with SnCl₂ reduction [4].
Regioselectivity challenges arise from the ambident nucleophilicity of the indazole ring (N1 vs. N2 sites). Benzylation selectivity is controlled by:
Late-stage C3/C6 functionalization employs electrophilic aromatic substitution (e.g., bromination at C6) or palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions install aryl groups at C3 using Pd(PPh₃)₄/toluene-H₂O (80°C), though yields vary with ring saturation (65–78%) [2]. Friedel-Crafts cyclization of masked N-isocyanate precursors enables annulation at C4-C5, forming tricyclic derivatives (50–85% yield) [2].
Table 2: Impact of Regiochemistry on Bioactivity
Regioisomer | R Group | Sigma-1 pKi | Sigma-2 pKi | Selectivity (σ1/σ2) |
---|---|---|---|---|
1-Benzyl-N1 | p-F-Ph | 6.8 | <5 | >100-fold |
1-Benzyl-N2 | p-F-Ph | 7.8 | <5 | >500-fold |
Data adapted from sigma receptor binding studies [9].
The C4-amine chiral center necessitates asymmetric methods for enantiopure pharmacophores. Key approaches include:
Table 3: Enantioselective Synthesis Performance Metrics
Method | Chiral Agent/Catalyst | ee (%) | Yield (%) | Scale Feasibility |
---|---|---|---|---|
Diastereomeric Resolution | O,O′-Dibenzoyl-D-tartaric acid | >98 | 40* | Pilot-scale |
Enzymatic Resolution | Lipase CAL-B | 99 | 45* | Lab-scale |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 90 | 92 | Industrial |
*Yield reflects recovery of single enantiomer.
Enantiopure amines serve as intermediates for sigma-1 receptor ligands; the (S)-enantiomer of 1-(4-fluorobenzyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine exhibits 17 nM affinity (Ki) for sigma-1, underscoring stereochemistry’s role in target engagement [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8